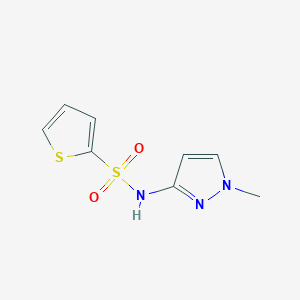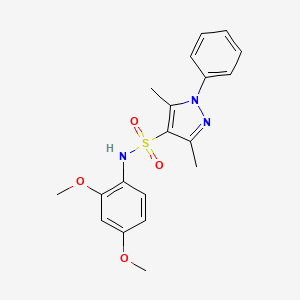![molecular formula C12H16F3N3O3 B4281164 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid](/img/structure/B4281164.png)
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
Vue d'ensemble
Description
A common reagent for this step is trifluoromethyl iodide.
The reaction can be facilitated using copper catalysis and under mild temperatures.
Formation of Butanoic Acid Moiety:
This involves the use of an alpha-keto acid.
Coupling reactions mediated by EDCI or DCC (condensing agents) are often employed.
Industrial Production Methods
Industrial synthesis may utilize continuous flow processes to improve yield and purity. High-pressure reactors and specialized catalysts can accelerate the formation of intermediate compounds, optimizing overall efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the creation of the pyrazole ring and subsequent substitution reactions to introduce the trifluoromethyl group and other substituents.
Formation of Pyrazole Ring:
Starting with a hydrazine derivative and a 1,3-dicarbonyl compound.
Cyclization occurs under acidic or basic conditions to form the pyrazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
This compound can undergo oxidation to form various oxidative derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction:
Reductive conditions with hydrogen gas over palladium catalysts can reduce specific functional groups, altering the compound's reactivity.
Substitution:
Electrophilic substitution can be performed using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
From Oxidation: Oxidized derivatives with added oxygen functionalities.
From Reduction: Reduced analogs with altered hydrogenation levels.
From Substitution: Alkylated or sulfonylated derivatives.
Applications De Recherche Scientifique
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid has several significant applications in scientific research:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Functions as an intermediate in organic synthesis, particularly in pharmaceuticals.
Biology:
Employed in studying biochemical pathways and enzyme interactions.
Acts as a probe to investigate receptor binding and cellular uptake mechanisms.
Medicine:
Explored for its role in inhibiting specific enzymes or signaling pathways.
Industry:
Utilized in the manufacture of agrochemicals and specialty chemicals.
Plays a role in developing new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets:
Targets include enzymes such as kinases, proteases, and reductases.
Interaction with receptor proteins affecting cellular signaling pathways.
Pathways Involved:
Modulation of oxidative stress pathways.
Influence on inflammatory responses through receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amino)-4-oxobutanoic acid:
Differing by the presence of an ethyl instead of a propyl group.
Shows variations in biological activity and stability.
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxopentanoic acid:
Possesses an additional carbon in the butanoic acid chain, affecting its reactivity and interaction with molecular targets.
Uniqueness
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is distinct due to its specific substitution pattern, which provides a unique balance of steric and electronic properties. This uniqueness underpins its broad applicability across various scientific disciplines.
Conclusion
This compound stands out as a versatile compound with significant implications in synthetic chemistry, biological research, and industrial applications. Understanding its synthesis, chemical reactivity, and mechanism of action allows for its effective utilization in innovative scientific endeavors.
Propriétés
IUPAC Name |
4-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3/c1-8-7-9(12(13,14)15)17-18(8)6-2-5-16-10(19)3-4-11(20)21/h7H,2-6H2,1H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANOWNTPITGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4281082.png)
![3-[(3-{[3-(Methoxycarbonyl)thiophen-2-yl]carbamoyl}thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4281092.png)
![4-oxo-4-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]butanoic acid](/img/structure/B4281100.png)
![ETHYL 2-{[4-ETHYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4281109.png)
![2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4281123.png)
![methyl 2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4281128.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4281130.png)
![N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-[(4-ETHYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4281133.png)

![5-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4281150.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4281155.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4281170.png)
![N-(2-chloro-3-pyridinyl)-2-({4-methyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4281173.png)
